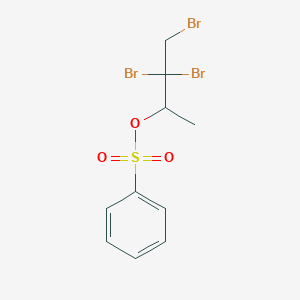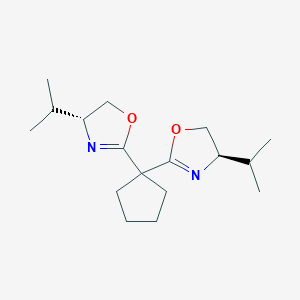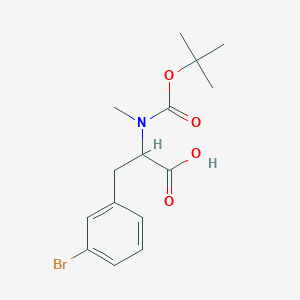
Cefsulodin sodium salt hydrate
Vue d'ensemble
Description
Cefsulodin (sel de sodium hydraté) est un antibiotique céphalosporine de troisième génération. Il est spécifiquement actif contre Pseudomonas aeruginosa, une bactérie Gram-négative courante. Ce composé a été découvert par la société Takeda Pharmaceutical Company en 1977 et a été utilisé dans diverses applications microbiologiques et cliniques .
Applications De Recherche Scientifique
La céfsulodine est largement utilisée en recherche scientifique en raison de son activité spécifique contre Pseudomonas aeruginosa. Certaines de ses applications incluent :
Recherche clinique : Évalué pour son efficacité dans le traitement des infections causées par Pseudomonas aeruginosa et autres bactéries Gram-négatives.
5. Mécanisme d'action
La céfsulodine exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle cible spécifiquement les protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. En se liant à ces protéines, la céfsulodine empêche l'étape finale de transpeptidation, entraînant la lyse et la mort cellulaire .
Mécanisme D'action
Target of Action
The primary targets of Cefsulodin sodium salt hydrate are the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound, like many β-lactam antibiotics, inhibits cell wall synthesis by competitively inhibiting PBPs . It interferes with the crosslinking of peptidoglycan, a critical component of the bacterial cell wall . This inhibition results in the disruption of cell wall synthesis, leading to bacterial cell lysis .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the PBPs, it disrupts the crosslinking of peptidoglycan, thereby inhibiting the final transpeptidation step in the synthesis of the bacterial cell wall .
Result of Action
The result of the action of this compound is the lysis of actively growing bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis .
Action Environment
The action of this compound can be influenced by various environmental factors. It is recommended to store the compound at a temperature of 2-8°C .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La céfsulodine est synthétisée par une série de réactions chimiques impliquant la formation du cycle β-lactame, caractéristique des céphalosporines.
Méthodes de production industrielle : La production industrielle de céfsulodine implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le procédé comprend l'utilisation de solvants, de catalyseurs et d'étapes de purification telles que la cristallisation et la filtration pour obtenir le produit final sous forme de sel de sodium hydraté .
Types de réactions :
Oxydation : La céfsulodine peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du groupe sulfophénylacétamido.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans le composé.
Substitution : Des réactions de substitution nucléophile peuvent avoir lieu au niveau du cycle β-lactame, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Nucléophiles : Ammoniac, amines, thiols.
Principaux produits formés :
Produits d'oxydation : Sulfoxydes et sulfones.
Produits de réduction : Alcools et amines.
Produits de substitution : Divers dérivés β-lactames.
Comparaison Avec Des Composés Similaires
La céfsulodine est unique parmi les céphalosporines en raison de son activité spécifique contre Pseudomonas aeruginosa. D'autres composés similaires incluent :
Céfazoline : Une céphalosporine de première génération avec un spectre d'activité plus large contre les bactéries Gram-positives.
Ceftriaxone : Une céphalosporine de troisième génération avec un spectre d'activité plus large contre les bactéries Gram-positives et Gram-négatives.
La spécificité de la céfsulodine pour Pseudomonas aeruginosa la rend particulièrement précieuse dans les milieux cliniques où ce pathogène est une préoccupation .
Propriétés
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRFIYXAPRYES-NLFZDHTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045585 | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52152-93-9 | |
| Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)




![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)


